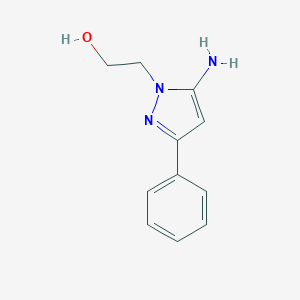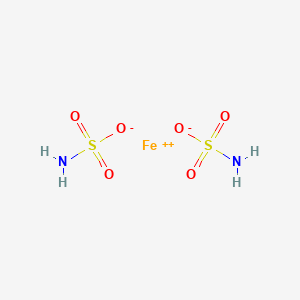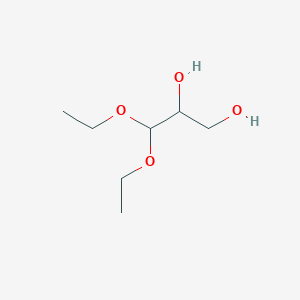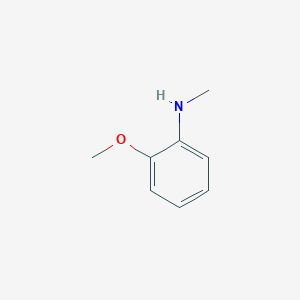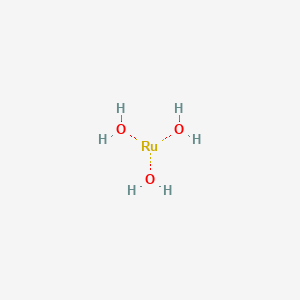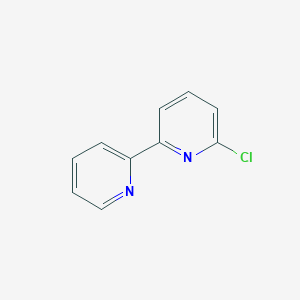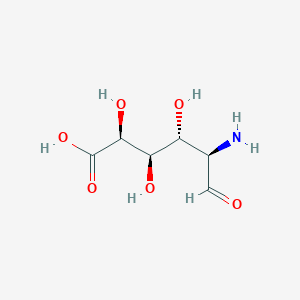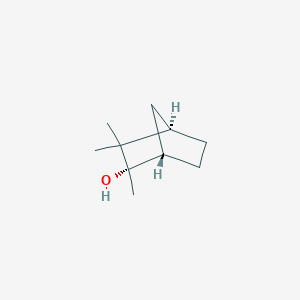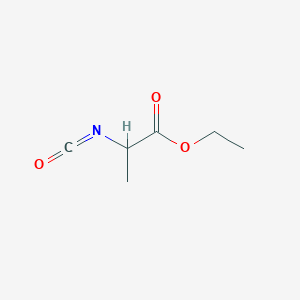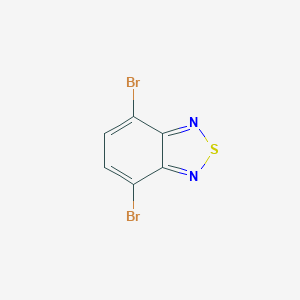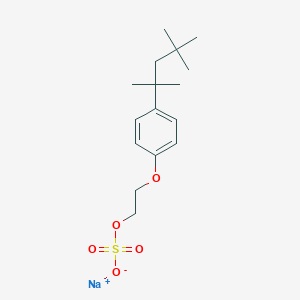![molecular formula C15H17NO5 B082751 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione CAS No. 13091-95-7](/img/structure/B82751.png)
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione, also known as HDPD, is a synthetic compound that belongs to the class of hydroxypyridinone derivatives. It has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer activities. In agriculture, it has been used as a fungicide and insecticide due to its ability to inhibit the growth of various pathogens. In material science, it has been used as a chelating agent and a precursor for the synthesis of metal complexes.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of various enzymes. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to chelate iron, copper, and zinc ions, which are essential for the growth and survival of various pathogens. By chelating these ions, 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione can inhibit the growth of these pathogens. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in inflammation and cancer.
Biochemical And Physiological Effects
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is its broad-spectrum activity against various pathogens and cancer cell lines. This makes it a promising candidate for the development of new drugs and therapies. Another advantage is its low toxicity, which makes it a safer alternative to other drugs and chemicals. However, one of the limitations of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in acidic and basic conditions, which can limit its shelf life and stability in various formulations.
Future Directions
There are several future directions for the research and development of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new formulations and delivery methods to improve its solubility and stability. In addition, further studies are needed to fully understand its mechanism of action and its potential applications in various fields. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione involves the condensation of 2,3-dimethyl-1,4-naphthoquinone with 2,3-dimethyl-1,4-butanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain 3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione in high yield and purity.
properties
CAS RN |
13091-95-7 |
|---|---|
Product Name |
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione |
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17NO5/c1-7-3-8(2)13(19)10(4-7)11(17)5-9-6-12(18)16-15(21)14(9)20/h3-4,9,14,19-20H,5-6H2,1-2H3,(H,16,18,21) |
InChI Key |
ZGJCDRKURNFGIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2O)O)C |
synonyms |
3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



